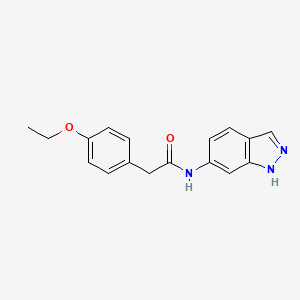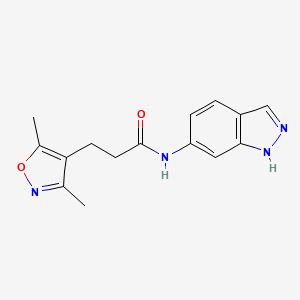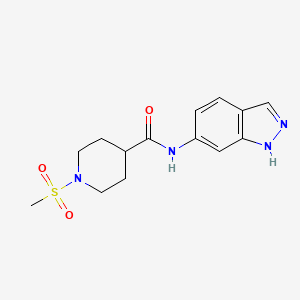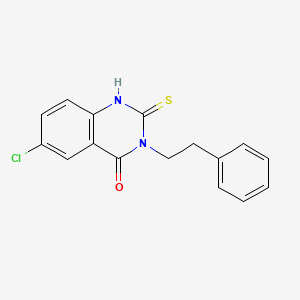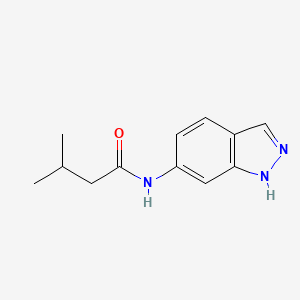
N-(1H-indazol-6-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indazol-6-yl)-3-methylbutanamide, also known as N-Methyl-3-indazole-butanamide, is a novel compound that has recently been developed for its potential applications in scientific research. This compound is a heterocyclic amide, which is synthesized by condensation of 3-methylbutanoic acid and 1H-indazole-6-carboxylic acid. The structure of N-Methyl-3-indazole-butanamide consists of an indazole ring fused with a butanamide moiety, which produces a unique molecule with potential applications in scientific research.
Wirkmechanismus
N-(1H-indazol-6-yl)-3-methylbutanamidendazole-butanamide has been found to act as an inhibitor of several enzymes, such as COX-2, 5-LOX and 15-LOX. The compound binds to the active site of these enzymes, blocking their activity and preventing them from catalyzing the production of pro-inflammatory mediators. In addition, the compound has been found to have antioxidant properties, which help to protect cells from oxidative damage caused by free radicals.
Biochemical and Physiological Effects
N-(1H-indazol-6-yl)-3-methylbutanamidendazole-butanamide has been found to have several biochemical and physiological effects. The compound has been found to inhibit the activity of several enzymes, including COX-2, 5-LOX, and 15-LOX. In addition, the compound has been found to have anti-inflammatory and antioxidant properties, which help to reduce inflammation and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-indazol-6-yl)-3-methylbutanamidendazole-butanamide has several advantages for use in laboratory experiments. The compound is relatively stable and can be synthesized in a relatively simple reaction. In addition, the compound has been found to be a potent inhibitor of several enzymes, making it a useful tool for studying the effects of these enzymes. However, the compound is not yet widely available and is still in the early stages of development, which limits its use in laboratory experiments.
Zukünftige Richtungen
N-(1H-indazol-6-yl)-3-methylbutanamidendazole-butanamide is a novel compound with potential applications in scientific research. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for further research. Future research should focus on the development of more effective and stable forms of the compound, as well as exploring its potential applications in the treatment of inflammatory diseases. In addition, further research should focus on developing methods to synthesize the compound more efficiently and cost-effectively. Finally, further research should focus on the compound’s potential to act as an inhibitor of other enzymes, such as proteases and phosphatases.
Synthesemethoden
N-(1H-indazol-6-yl)-3-methylbutanamidendazole-butanamide can be synthesized through a condensation reaction of 3-methylbutanoic acid and 1H-indazole-6-carboxylic acid. This reaction can be carried out in an aqueous medium at a temperature of 80-90°C for 2-3 hours. The final product is a white crystalline solid with a melting point of 86-87°C.
Wissenschaftliche Forschungsanwendungen
N-(1H-indazol-6-yl)-3-methylbutanamidendazole-butanamide has been developed for its potential applications in scientific research. The compound has been found to be a potent inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and 15-lipoxygenase (15-LOX). In addition, the compound has been found to be a strong inhibitor of inflammation and oxidative stress, making it a promising candidate for use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(1H-indazol-6-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(2)5-12(16)14-10-4-3-9-7-13-15-11(9)6-10/h3-4,6-8H,5H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHBXMMJSLCIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-6-yl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6577124.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6577130.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B6577138.png)
![2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577145.png)
![N-[2-(4-fluorophenoxy)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6577151.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6577153.png)
![3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577161.png)
![6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide](/img/structure/B6577181.png)

